Acide chélidamique

Vue d'ensemble

Description

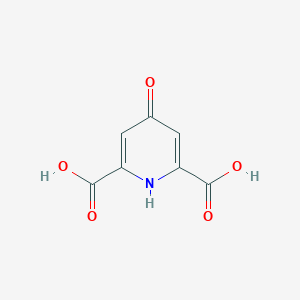

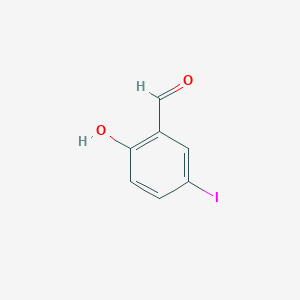

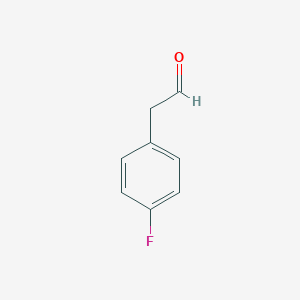

Chelidamic acid, also known as 4-hydroxypyridine-2,6-dicarboxylic acid, is a multidentate ligand that exhibits interesting chemical properties and has been the subject of various studies. It is found to be zwitterionic in its solid monohydrate form, with one carboxylate group remaining protonated while the other loses its proton to the pyridine nitrogen atom . This compound has been used in the synthesis of various coordination compounds and has been shown to play a significant role in the inhibition of glutamate decarboxylase from rat brain, making it a valuable tool in studies of the regulation of gamma-aminobutyric acid synthesis .

Synthesis Analysis

Chelidamic acid has been utilized in the synthesis of numerous coordination compounds, often through proton transfer mechanisms. For instance, it has been used to create a series of coordination compounds with metals such as chromium, cobalt, nickel, and iron, where it acts as a tridentate ligand coordinating through one oxygen atom of each carboxylate group and a nitrogen atom of its pyridine ring . Additionally, chelidamic acid and its derivatives have been incorporated into homometallic and heterometallic UO2^2+ hybrid materials, demonstrating the influence of functional groups like hydroxyl and chlorine on the structural contributions within these materials .

Molecular Structure Analysis

The molecular structure of chelidamic acid is characterized by its ability to form various coordination modes. In several complexes, chelidamic acid adopts a distorted octahedral geometry around the metal center, coordinating as a tridentate ligand . The presence of the hydroxyl group in chelidamic acid provides an additional metal coordination site, which is a key factor in the formation of different structural frameworks .

Chemical Reactions Analysis

Chelidamic acid has been shown to participate in various chemical reactions, particularly as an inhibitor of enzymes such as glutamate decarboxylase. It competes with glutamate for the active site, binding in an extended conformation, and its inhibition potency is influenced by the aromatic structure and the atom bridging the dicarboxylate carbons . Moreover, chelidamic acid has been used as an eluent in high-performance chelation ion chromatography for the separation and determination of metal ions, demonstrating its versatility in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chelidamic acid and its complexes have been extensively studied. For instance, the optical properties of heterometal–organic coordination polymers with chelidamic acid ligands have been investigated, revealing good luminescence . The nonlinear optical properties of metal-organic frameworks containing chelidamic acid have also been explored, showing significant third-order nonlinear susceptibility . Additionally, the solid-state structures of chelidamic acid complexes often feature hydrogen-bonded frameworks, which are crucial for the construction of three-dimensional supramolecular frameworks and influence the magnetic and luminescent properties of these compounds .

Applications De Recherche Scientifique

Complexes de coordination métallique

L'acide chélidamique (H₃L) se coordonne efficacement avec de nombreux ions métalliques. Ses complexes trouvent des applications dans divers domaines, notamment la biochimie et la chimie médicale . Par exemple :

- Complexes de gallium (III) : Ces complexes ont été testés pour leurs effets cytotoxiques et leur activité anti-proliférative sur les cellules cancéreuses du sein humain .

- Complexes de vanadium (V) : L'administration orale de complexes de vanadium (V) avec de l'this compound abaisse efficacement l'hyperglycémie et l'hyperlipidémie dans le diabète .

Eluent de chromatographie ionique par chélation à haute performance (HPCIC)

L'this compound sert de nouveau réactif d'élution en HPCIC pour la séparation isocratique simultanée d'ions métalliques, notamment Fe²⁺, Fe³⁺, Mn²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Co²⁺ et Cu²⁺ . Cette application permet une analyse de spéciation efficace.

Inhibition de la glutamate décarboxylase

L'this compound est l'un des inhibiteurs les plus puissants de la glutamate décarboxylase, une enzyme impliquée dans la synthèse des neurotransmetteurs . La compréhension de ses propriétés inhibitrices contribue au développement de médicaments et à la recherche en neurobiologie.

Physicochimie et biologie

La propriété de protonation de l'this compound est essentielle en physicochimie et en biologie. Les constantes de protonation (log K) fournissent des informations essentielles pour prédire les points isoélectriques et comprendre le comportement des médicaments en solution .

Investigations thermodynamiques

La thermodynamique joue un rôle fondamental dans la compréhension de la composition des solutions. L'étude des constantes de protonation, de l'enthalpie et de l'entropie de l'this compound fournit des données précieuses pour diverses applications .

Conception de médicaments et perméabilité membranaire

La capacité de l'this compound à transférer des protons a un impact sur le comportement des médicaments. Ses états de protonation influencent les interactions avec les récepteurs intracellulaires et la perméabilité membranaire .

Safety and Hazards

Chelidamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Chelidamic acid, also known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a dicarboxylate with a pyridine skeleton . It effectively coordinates with many metal ions . The primary targets of chelidamic acid are these metal ions, which play crucial roles in various biochemical processes.

Mode of Action

Chelidamic acid interacts with its targets (metal ions) through a process known as chelation . In this process, the chelidamic acid forms multiple bonds with a single metal ion, effectively “wrapping” the ion and altering its chemical behavior. The protonation of chelidamic acid involves three successive steps, with the order of successive protonation sites being the pyridine-N (HL2−), pyridinol-OH (H2L−), and carboxylate oxygen atom (H3L) .

Biochemical Pathways

Chelidamic acid affects several biochemical pathways due to its ability to chelate metal ions. For instance, gallium (III) complexes with chelidamic acid have demonstrated cytotoxic effects and anti-proliferative activity on human breast cancer cells . Additionally, oral administration of vanadium (V) complexes with chelidamic acid effectively lowered both the hyperglycemia and hyperlipidemia of diabetes . Chelidamic acid was also proved the most potent inhibitor of glutamate decarboxylase .

Pharmacokinetics

The protonation property of a drug molecule is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity .

Result of Action

The molecular and cellular effects of chelidamic acid’s action are largely dependent on the specific metal ions it targets. For example, in the case of gallium (III) complexes, the result is cytotoxic effects and anti-proliferative activity on human breast cancer cells . In the case of vanadium (V) complexes, the result is a reduction in hyperglycemia and hyperlipidemia of diabetes .

Action Environment

The action, efficacy, and stability of chelidamic acid can be influenced by various environmental factors. For instance, the pH of the solution can affect the protonation states of chelidamic acid . Additionally, the presence of different metal ions in the environment can influence which ions chelidamic acid is able to chelate and thus affect its biological activity .

Propriétés

IUPAC Name |

4-oxo-1H-pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLJJHGQACAZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160451 | |

| Record name | Chelidamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138-60-3, 499-51-4 | |

| Record name | Chelidamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelidamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHELIDAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chelidamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxypyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELIDAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A59BH8SXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)

![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)